molecular formula C8H6IN3O2 B13011242 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B13011242
Molekulargewicht: 303.06 g/mol
InChI-Schlüssel: PVMJUUNEKVAQDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of iodine, methyl, and nitro functional groups attached to a pyrrolo[2,3-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common method includes the iodination of 4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of 3-azido-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine.

    Reduction: Formation of 3-iodo-4-methyl-5-amino-1H-pyrrolo[2,3-b]pyridine.

    Oxidation: Formation of 3-iodo-4-carboxy-5-nitro-1H-pyrrolo[2,3-b]pyridine.

Wissenschaftliche Forschungsanwendungen

3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Wirkmechanismus

The mechanism of action of 3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the iodine atom can facilitate binding to target proteins through halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
  • 3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Uniqueness

3-Iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both nitro and iodine functional groups, which confer distinct chemical reactivity and biological activity

Eigenschaften

Molekularformel

C8H6IN3O2

Molekulargewicht

303.06 g/mol

IUPAC-Name

3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6IN3O2/c1-4-6(12(13)14)3-11-8-7(4)5(9)2-10-8/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

PVMJUUNEKVAQDM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=CNC2=NC=C1[N+](=O)[O-])I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.